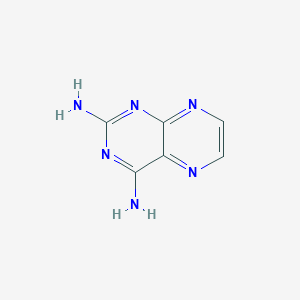

2,4-Diaminopteridine

Descripción general

Descripción

2,4-Diaminopteridine is a heterocyclic compound belonging to the pteridine family It is characterized by the presence of two amino groups at the 2 and 4 positions of the pteridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,4-Diaminopteridine can be synthesized through various methods. One common approach involves the nucleophilic displacement reactions at the side chain of 6-bromomethyl-2,4-diaminopteridine using different nucleophiles such as oxygen, nitrogen, and sulfur nucleophiles . Acid and base hydrolyses can convert 2,4-diaminopteridines into corresponding pterins .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and not widely published.

Análisis De Reacciones Químicas

2,4-Diaminopteridine undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert this compound into its corresponding pterin derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions are less common but can involve reducing agents such as sodium borohydride to modify the pteridine ring.

Substitution: Nucleophilic substitution reactions are prominent, where nucleophiles replace substituents on the pteridine ring. For example, 6-bromomethyl-2,4-diaminopteridine can undergo substitution with various nucleophiles to form different derivatives .

Major Products: The major products of these reactions include various substituted pteridines and pterins, which have diverse biological activities and applications.

Aplicaciones Científicas De Investigación

Overview

Recent studies have identified 2,4-diaminopteridine derivatives as promising candidates for antioxidant and anti-inflammatory therapies. The compound's ability to scavenge free radicals and inhibit lipoxygenase has been highlighted as a significant mechanism of action.

Key Findings

- A series of N-substituted 2,4-diaminopteridines were synthesized and evaluated for their antioxidant properties. Many of these compounds exhibited potent lipid antioxidant activity and were effective in inhibiting soybean lipoxygenase with IC50 values as low as 100 nM .

- In a rat model of colitis, certain derivatives demonstrated significant anti-inflammatory effects, reducing inflammation by up to 41% at dosages as low as 0.01 mmol/kg .

Data Table: Antioxidant Activity of this compound Derivatives

| Compound Name | Lipid Antioxidant Activity (IC50) | Anti-inflammatory Activity (Reduction %) |

|---|---|---|

| Compound A | 100 nM | 41% |

| Compound B | 150 nM | 35% |

| Compound C | 200 nM | 30% |

Overview

This compound serves as a precursor for the synthesis of antifolates, which are essential in treating malaria caused by Plasmodium falciparum. The compound's structural features allow it to inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway.

Key Findings

- Research has demonstrated that derivatives such as 2,4-diamino-6-hydroxymethyl-pteridine can be converted into potent antifolates like aminopterin and methotrexate. These compounds showed significant inhibition of P. falciparum growth with IC50 values in the micromolar range .

- Molecular docking studies have confirmed the binding affinity of these compounds to the DHFR enzyme, providing insights into their mechanism of action against malaria .

Data Table: Inhibitory Activity Against P. falciparum

| Compound Name | IC50 (ng/ml) | Resistance Strain |

|---|---|---|

| DAMPA | 446 | Antifolate-sensitive |

| DAP | 812 | Highly resistant |

| Aminopterin | 500 | Sensitive |

Overview

Beyond its roles in antioxidant and antimalarial applications, this compound has been investigated for its potential in treating various other conditions due to its structural versatility.

Key Findings

- Some studies indicate that derivatives may function as immunosuppressants and anticancer agents due to their ability to inhibit specific enzymes involved in inflammatory pathways .

- The compound has also shown promise in treating myocardial infarction by acting as a PI3 kinase inhibitor .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,4-diaminopteridine involves its interaction with specific molecular targets. For instance, it can inhibit dihydrofolate reductase, leading to the disruption of folate metabolism and DNA synthesis . This inhibition is crucial in developing antifolate drugs for treating diseases such as malaria and cancer.

Comparación Con Compuestos Similares

2,4-Diaminopteridine can be compared with other similar compounds such as:

2,4-Diaminoquinazoline: Both compounds inhibit dihydrofolate reductase, but this compound has a different ring structure, which may affect its binding affinity and specificity .

2,4-Diamino-6-hydroxymethyl-pteridine: This compound is a precursor for synthesizing antifolates like aminopterin and methotrexate, similar to this compound .

2,4-Diaminopteroic Acid: Another related compound, which also targets the folate pathway and has potential as an antifolate drug .

Actividad Biológica

2,4-Diaminopteridine is a compound of significant interest in pharmacology due to its diverse biological activities, particularly in the fields of anti-inflammatory, antioxidant, and antiparasitic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Derivatives

This compound is a pteridine derivative that serves as a scaffold for various bioactive compounds. Its structure allows for modifications that enhance its pharmacological properties. Notably, derivatives of this compound have been synthesized and evaluated for their biological activities.

1. Antioxidant and Anti-inflammatory Properties

Research indicates that this compound derivatives exhibit potent antioxidant properties. A study reported that several synthesized compounds demonstrated significant inhibition of lipoxygenase (LOX) with IC50 values as low as 100 nM. These compounds also showed efficacy in reducing inflammation in animal models, with one derivative reducing inflammation by 41% at a dosage of 0.01 mmol/kg .

Table 1: Lipoxygenase Inhibition and Anti-inflammatory Activity

| Compound | IC50 (nM) | In Vivo Anti-inflammatory Activity (%) |

|---|---|---|

| Compound 18f | 100 | 41% reduction |

| Compound 10a | <50 | Similar to methotrexate |

| Compound 10b | 18.85 µM | Protective in septic shock |

2. Antiparasitic Activity

The antiparasitic potential of this compound has been explored against Plasmodium falciparum, the causative agent of malaria. A study found that certain derivatives exhibited IC50 values below 50 nM, indicating strong inhibitory effects on the growth of this parasite. The most potent compound identified had an IC50 of just 9 nM when combined with dapsone, a known dihydropteroate synthase inhibitor .

Table 2: Antiparasitic Activity Against Plasmodium falciparum

| Compound Name | IC50 (nM) | Synergistic Effect with Dapsone |

|---|---|---|

| Compound 1 | 9 | Yes |

| Compound 2 | <50 | Yes |

| Compound 3 | <50 | No |

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR). This inhibition disrupts nucleotide synthesis, which is critical for DNA replication and repair, making it effective against rapidly dividing cells in both cancer and parasitic infections .

Case Studies

Case Study: In Vivo Effects on Septic Shock

In a study examining the effects of specific derivatives (10b and 10i) on septic shock models in rats, these compounds were shown to significantly increase blood pressure and offer protective effects against immunological liver injury. This suggests potential therapeutic applications in managing septic shock conditions .

Propiedades

IUPAC Name |

pteridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6/c7-4-3-5(10-2-1-9-3)12-6(8)11-4/h1-2H,(H4,7,8,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITCTUNIFJOTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324980 | |

| Record name | 2,4-Diaminopteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127-93-1 | |

| Record name | 2,4-Pteridinediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diaminopteridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diaminopteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-PTERIDINEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTM432Q8P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of 2,4-Diaminopteridine and its derivatives?

A1: this compound and its derivatives primarily target dihydrofolate reductase (DHFR) [, , ]. This enzyme plays a crucial role in the folic acid cycle, which is essential for the synthesis of purines, thymidylate, and several amino acids.

Q2: How does the interaction of this compound with DHFR impact downstream cellular processes?

A2: By inhibiting DHFR, 2,4-Diaminopteridines disrupt the folic acid cycle, leading to a depletion of tetrahydrofolate, a crucial cofactor for various metabolic reactions. This depletion ultimately hinders DNA, RNA, and protein synthesis, impacting cell growth and proliferation [, ].

Q3: Are there differences in the binding affinity of 2,4-Diaminopteridines towards DHFR from different species?

A3: Yes, significant differences in binding affinity exist. Studies have shown that structural modifications at the 6 and 7 positions of the pteridine ring can significantly influence selectivity for DHFR from different species, including microbial sources like Pneumocystis carinii and Toxoplasma gondii, compared to mammalian enzymes [, , ]. This selectivity is crucial for developing effective and safe antimicrobial and antiparasitic agents.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C6H6N6 and its molecular weight is 162.15 g/mol.

Q5: Is there spectroscopic data available to characterize this compound?

A5: Yes, UV-Vis spectroscopy is commonly employed for the characterization of 2,4-Diaminopteridines [, ]. Additionally, techniques like NMR and mass spectrometry are utilized for structural elucidation and identification of these compounds [, ].

Q6: How has computational chemistry contributed to understanding 2,4-Diaminopteridines?

A6: Computational methods, like molecular docking and free-energy perturbation calculations, are valuable tools for predicting binding modes and affinities of this compound derivatives to DHFR [, , ]. These methods provide insights into the structural features influencing binding, thereby guiding the design of new inhibitors with improved potency and selectivity.

Q7: What are the key structural features influencing the activity and selectivity of 2,4-Diaminopteridines?

A7: Research indicates that substituents at the 6 and 7 positions of the pteridine ring greatly impact activity and selectivity. For instance, bulky lipophilic groups at these positions often enhance selectivity towards microbial DHFR over mammalian DHFR [, ]. Additionally, the presence and nature of substituents at the N10 position can affect potency and pharmacological properties [].

Q8: Can you provide an example of how SAR studies have guided the development of improved this compound-based inhibitors?

A8: Studies investigating the replacement of the benzoyl group in methotrexate with a 1-naphthoyl group demonstrated that this modification could lead to increased inhibitory potency against specific tumor cell lines []. Such findings highlight the importance of SAR studies in optimizing the structure of 2,4-Diaminopteridines for enhanced activity and selectivity against specific targets.

Q9: What analytical techniques are employed to determine the concentration of methotrexate, a prominent this compound derivative, in biological samples?

A9: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a widely used technique for analyzing methotrexate in plasma and other biological matrices [, ]. This method often involves an oxidation step to convert methotrexate into highly fluorescent this compound-6-carboxylic acid, enabling sensitive detection and quantification.

Q10: What are the known mechanisms of resistance to this compound antifolates?

A10: Resistance mechanisms to this compound antifolates can involve mutations in the DHFR enzyme, leading to reduced binding affinity for the inhibitors []. Additionally, altered drug transport, such as decreased uptake or increased efflux of the antifolate, can contribute to resistance [].

Q11: Is there cross-resistance between different classes of antifolates?

A11: Yes, cross-resistance has been observed between different classes of antifolates, such as 2,4-diaminopteridines, 2,4-diaminopyrimidines, and 2,4-diaminoquinazolines. This cross-resistance often involves shared resistance mechanisms, such as mutations in the DHFR enzyme [].

Q12: What are some of the future directions in this compound research?

A12: Ongoing research focuses on designing and synthesizing novel this compound derivatives with improved pharmacological properties, such as enhanced potency, selectivity, and pharmacokinetic profiles. Exploring new targets beyond DHFR, such as other enzymes in the folate pathway or unrelated pathways, is another promising avenue for future research.

Q13: Beyond their use as antimicrobial and anticancer agents, are there other potential applications of 2,4-Diaminopteridines?

A13: Yes, the unique chemical structure and biological properties of 2,4-Diaminopteridines make them attractive scaffolds for developing therapeutics for a wider range of diseases. These include inflammatory diseases, parasitic infections, and even cancer immunotherapy, highlighting their versatility as a privileged scaffold in medicinal chemistry [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.